2-((1-methyl-1H-pyrazol-3-yl)amino)benzoic acid
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Overview
Description
2-((1-methyl-1H-pyrazol-3-yl)amino)benzoic acid is a compound that features a pyrazole ring attached to a benzoic acid moiety. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry
Mechanism of Action
Target of Action
Similar compounds with a pyrazole core have been known to exhibit diverse pharmacological effects . For instance, some pyrazole derivatives have shown potent antileishmanial and antimalarial activities .
Mode of Action
It is suggested that the strong hydrogen bonding interactions between the nh moiety of similar compounds and the residual amino acids in the active site of the enzyme could be a contributing factor .
Biochemical Pathways
Compounds with a similar pyrazole core have been known to affect various biochemical pathways, leading to their diverse pharmacological effects .
Result of Action
Similar compounds with a pyrazole core have been known to exhibit diverse pharmacological effects .
Biochemical Analysis
Biochemical Properties
It is known that pyrazole-containing compounds can show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Cellular Effects
It is known that pyrazole-containing compounds can influence cell function .
Molecular Mechanism
It is known that pyrazole-containing compounds can exert their effects at the molecular level .
Metabolic Pathways
It is known that pyrazole-containing compounds can be involved in various metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-methyl-1H-pyrazol-3-yl)amino)benzoic acid typically involves the reaction of 1-methyl-1H-pyrazole-3-amine with a benzoic acid derivative under controlled conditions. One common method involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-((1-methyl-1H-pyrazol-3-yl)amino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-((1-methyl-1H-pyrazol-3-yl)amino)benzoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings
Comparison with Similar Compounds
Similar Compounds
2-(1-methyl-1H-pyrazol-3-yl)acetic acid: Similar structure but with an acetic acid moiety instead of benzoic acid.
2-bromo-N-(1-methyl-1H-pyrazol-3-yl)benzamide: Contains a bromine atom and an amide group.
Methyl 2-((1-(4-chlorophenyl)-1H-pyrazol-3-yloxy)methyl)phenyl (hydroxy)carbamate: Features a chlorophenyl group and a carbamate moiety.
Uniqueness
2-((1-methyl-1H-pyrazol-3-yl)amino)benzoic acid is unique due to its specific combination of a pyrazole ring and a benzoic acid moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
2-[(1-methylpyrazol-3-yl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-14-7-6-10(13-14)12-9-5-3-2-4-8(9)11(15)16/h2-7H,1H3,(H,12,13)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSCCJSBBWNVLAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NC2=CC=CC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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